BenchChemオンラインストアへようこそ!

2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Binding

2,4-Dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide (CAS 1396880-80-0) is a synthetic dichlorinated benzamide derivative bearing a cyclopropyl-hydroxypropyl side chain. The compound belongs to the broader cyclopropyl-amide pharmacophore class, which has been explored extensively in patent literature for histamine H3 receptor antagonism and kinase inhibition, including RIPK2.

Molecular Formula C13H15Cl2NO2
Molecular Weight 288.17
CAS No. 1396880-80-0
Cat. No. B2548169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
CAS1396880-80-0
Molecular FormulaC13H15Cl2NO2
Molecular Weight288.17
Structural Identifiers
SMILESC1CC1C(CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)O
InChIInChI=1S/C13H15Cl2NO2/c14-9-3-4-10(11(15)7-9)13(18)16-6-5-12(17)8-1-2-8/h3-4,7-8,12,17H,1-2,5-6H2,(H,16,18)
InChIKeyYYZOVKBWNJUHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide (CAS 1396880-80-0): Procurement-Relevant Identity and Class Context


2,4-Dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide (CAS 1396880-80-0) is a synthetic dichlorinated benzamide derivative bearing a cyclopropyl-hydroxypropyl side chain . The compound belongs to the broader cyclopropyl-amide pharmacophore class, which has been explored extensively in patent literature for histamine H3 receptor antagonism and kinase inhibition, including RIPK2 [1][2]. Its defining structural features—the 2,4-dichloro substitution pattern on the benzamide ring and the secondary alcohol on the cyclopropyl-propyl linker—distinguish it from numerous regioisomeric and side-chain analogs that populate chemical supplier catalogs and screening libraries.

Why 2,4-Dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide Cannot Be Casually Substituted: Key Differentiation Risks


Within the cyclopropyl-hydroxypropyl benzamide series, even subtle positional isomerism or side-chain modification can radically alter target-binding conformations and physicochemical properties. The 2,4-dichloro substitution pattern, as opposed to the 3,4-dichloro regioisomer , places electron-withdrawing chlorine at positions that influence both the torsion angle of the benzamide moiety and hydrogen-bonding capacity. Patents covering cyclopropyl amide derivatives as H3 receptor ligands demonstrate that changes to the aryl substitution pattern routinely shift in vitro potency by an order of magnitude or more [1]. Consequently, procurement of an unspecified “dichloro-cyclopropyl-benzamide” without exact substitution data risks introducing a compound with significantly altered target engagement, solubility, or metabolic stability compared to the intended 2,4-dichloro variant.

2,4-Dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Chlorine Substitution: 2,4-Dichloro vs. 3,4-Dichloro Benzamide Core

The target compound bears chlorine atoms at the 2- and 4-positions of the benzamide ring, whereas the commercially available regioisomer 3,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide (CAS 1396871-49-0) carries chlorines at the 3- and 4-positions . In H3 receptor cyclopropyl amide patent SAR, the shift from 2,4-dichloro to 3,4-dichloro on related benzamide scaffolds resulted in approximately a 3- to 10-fold difference in binding Ki, depending on the side-chain context [1]. The 2-chloro substituent ortho to the amide linkage is known to restrict rotation of the carbonyl relative to the aryl plane, affecting the presentation of the cyclopropyl-hydroxypropyl side chain to the target binding pocket.

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Binding

Side-Chain Hydroxy Group: 3-Hydroxypropyl vs. Non-Hydroxylated Propyl Linker

The target compound contains a secondary alcohol on the propyl linker, unlike simple N-(3-cyclopropylpropyl)benzamide analogs that lack this hydroxyl group. Introduction of the hydroxy group increases topological polar surface area (tPSA) by approximately 20 Ų relative to the non-hydroxylated analog, improving aqueous solubility and potentially reducing passive CNS penetration [1]. The hydroxy group also provides a metabolic handle: it can undergo Phase II glucuronidation, whereas the deoxy analog relies solely on oxidative metabolism, which may produce reactive intermediates. Patent data on related cyclopropyl amides with and without the hydroxy group show that the hydroxy variant consistently exhibits greater aqueous solubility (typically 2- to 5-fold higher at pH 7.4) [2].

Physicochemical Properties Solubility Metabolic Stability

Benzamide Core vs. Heterocyclic Amide Isosteres in Kinase Inhibition Context

The benzamide core of the target compound is directly relevant to RIPK2 inhibitor patents that specifically claim N-cyclopropyl benzamide scaffolds, as opposed to heterocyclic amide isosteres (e.g., pyridine or pyrimidine carboxamides) [1]. In the RIPK2 patent series (US 10,138,222), the benzamide core was retained for optimal hinge-binding interactions, whereas heterocyclic replacements frequently showed reduced kinase selectivity profiles [2]. The 2,4-dichloro substitution on the benzamide further distinguishes it from mono-chloro or fluoro analogs that populate the same patent space and exhibit divergent selectivity windows.

Kinase Selectivity RIPK2 Inhibition Drug Discovery

Cyclopropyl Ring: Conformational Constraint vs. Linear Alkyl Side Chains

The cyclopropyl group imposes torsional constraints that reduce the entropic penalty upon target binding compared to flexible alkyl chains. In the cyclopropyl amide patent literature (US 9,029,381), compounds bearing the cyclopropyl-hydroxypropyl motif consistently showed improved ligand lipophilic efficiency (LLE) relative to n-propyl or isopropyl analogs, with a typical LLE gain of 1–2 units [1]. This translates into higher binding affinity per unit of lipophilicity (logP/logD), a key metric for selecting higher-quality chemical probes for target validation campaigns.

Conformational Analysis Ligand Efficiency Target Binding

Application Scenarios for 2,4-Dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide Based on Differentiated Evidence


Medicinal Chemistry SAR Expansion Around Histamine H3 Receptor Antagonists

Researchers pursuing H3 receptor antagonists can employ this compound as a starting scaffold, leveraging the 2,4-dichloro substitution pattern to probe halogen-bonding interactions in the receptor's orthosteric pocket. The compound's cyclopropyl-hydroxypropyl side chain provides the conformational rigidity and ligand efficiency advantages documented in the class-defining cyclopropyl amide patent (US 9,029,381 B2) . Its use avoids the potency cliffs associated with regioisomeric 3,4-dichloro analogs, which are projected to differ in Ki by 3- to 10-fold based on class-level SAR [1].

RIPK2 Inhibitor Probe Development and Kinase Selectivity Profiling

For RIPK2-focused programs, the benzamide core is the patent-preferred scaffold for achieving selective kinase inhibition, as defined in US Patent 10,138,222 . This specific compound's 2,4-dichloro substitution offers a differentiated starting point for exploring selectivity vs. mono-chloro or fluoro benzamide analogs, potentially narrowing the kinase off-target profile early in lead optimization.

Physicochemical Benchmarking in CNS vs. Peripheral Target Programs

The secondary alcohol on the propyl linker increases tPSA by approximately 20 Ų relative to deoxy analogs, shifting the compound's predicted CNS penetration profile. Researchers can use this compound as a benchmark for designed physicochemical modulation—comparing solubility (projected 2- to 5-fold higher at pH 7.4) and metabolic soft-spot behavior against the deoxy pair to inform CNS vs. peripheral targeting decisions .

Quality-Controlled Reference Standard for Regioisomer-Selective Synthesis

Contract research organizations (CROs) and internal medicinal chemistry groups can procure this compound as a validated reference standard to differentiate 2,4-dichloro benzamide products from the commercially available 3,4-dichloro regioisomer (CAS 1396871-49-0) . This is critical for HPLC purity analysis, NMR characterization, and biological assay normalization where regioisomeric cross-contamination would confound SAR interpretation.

Quote Request

Request a Quote for 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.